molecular formula C17H15Cl2N5O2 B4745734 N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

Cat. No. B4745734
M. Wt: 392.2 g/mol
InChI Key: HKPUOMWLZDRUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, also known as DCM-TM, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Mechanism of Action

N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide works by activating the ATP-sensitive potassium (KATP) channels in smooth muscle cells, leading to vasodilation. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB.
Biochemical and physiological effects:
In addition to its vasodilatory and anti-inflammatory effects, N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide has been shown to have analgesic properties in animal models. It has also been shown to improve insulin sensitivity and glucose metabolism in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide in lab experiments is its potency and specificity for KATP channels. However, its relatively low solubility and stability may pose challenges for certain experimental protocols.

Future Directions

Future research on N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide could focus on its potential as a treatment for conditions such as hypertension, inflammation, and pain in humans. Further studies could also explore its effects on glucose metabolism and insulin sensitivity in human subjects. Additionally, the development of more stable and soluble analogs of N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide could improve its potential as a therapeutic agent.

Scientific Research Applications

N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide has been studied for its potential as a therapeutic agent for various conditions, including hypertension, inflammation, and pain. It has been shown to have potent vasodilatory effects and anti-inflammatory properties in animal models.

properties

IUPAC Name

N-[4-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-11(25)23(2)12-3-6-14(7-4-12)26-10-17-20-21-22-24(17)13-5-8-15(18)16(19)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPUOMWLZDRUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
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N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
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N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
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N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
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N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
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N-(4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide

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